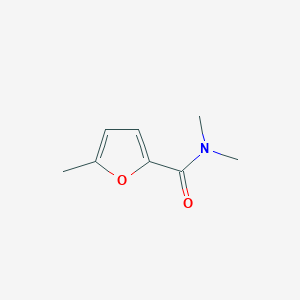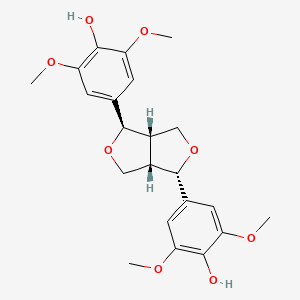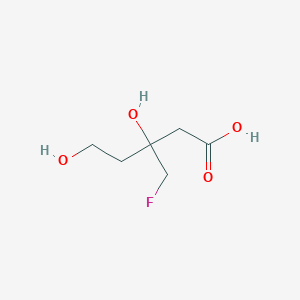![molecular formula C18H14FIS B14753013 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of fluorine and iodine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene typically involves multiple steps, including halogenation, coupling reactions, and thiophene ring formation. One common method involves the use of Suzuki-Miyaura coupling reactions to introduce the fluorine and iodine substituents onto the phenyl rings. The thiophene ring can be formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the halogen substituents or the thiophene ring itself.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene involves its interaction with molecular targets through various pathways. The presence of halogen substituents can enhance its binding affinity to certain proteins or enzymes, influencing their activity. The thiophene ring can also participate in π-π stacking interactions, further modulating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)thiophene
- 5-(4-Iodo-2-methylphenyl)thiophene
- 2-(4-Bromophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene
Uniqueness
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene is unique due to the specific combination of fluorine and iodine substituents on the phenyl rings. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H14FIS |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene |
InChI |
InChI=1S/C18H14FIS/c1-12-10-16(20)7-4-14(12)11-17-8-9-18(21-17)13-2-5-15(19)6-3-13/h2-10H,11H2,1H3 |
Clave InChI |
MNEYXWBRHPVQDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


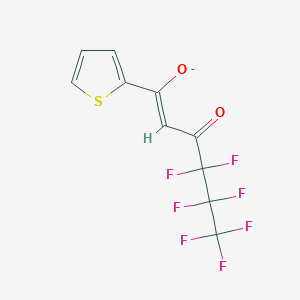

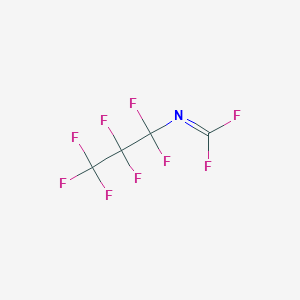
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752944.png)
![[(1R,2R,4S,5S,6R,9S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B14752952.png)
![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
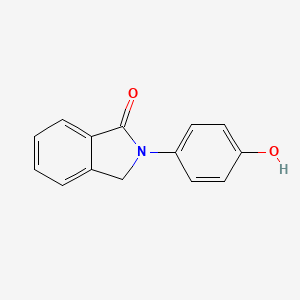
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
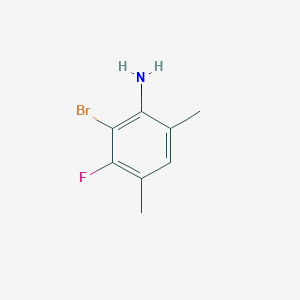
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
